An In-depth Technical Guide to 2-Methylsulfanyl-Acetamidine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-Methylsulfanyl-Acetamidine: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 2-Methylsulfanyl-Acetamidine (CAS No. 105324-23-0), a molecule of interest in synthetic and medicinal chemistry. Due to the limited specific data available in peer-reviewed literature for this particular compound, this document synthesizes information on its fundamental chemical properties, proposes logical synthesis pathways based on established methodologies for acetamidine derivatives, and explores its potential applications by analogical reasoning from structurally related compounds and the known roles of its constituent functional groups.
Core Compound Analysis: Structure and Physicochemical Properties
2-Methylsulfanyl-Acetamidine, also known as 2-(Methylthio)acetimidamide, is a small molecule featuring a central acetamidine core functionalized with a methylsulfanyl (methylthio) group.
Chemical Structure
The structural representation of 2-Methylsulfanyl-Acetamidine is crucial for understanding its reactivity and potential biological interactions.
Caption: Chemical structure of 2-Methylsulfanyl-Acetamidine.
Physicochemical Data
Quantitative data for 2-Methylsulfanyl-Acetamidine is primarily available from chemical suppliers. The following table summarizes its key properties.[1][2][3]
| Property | Value | Source |
| CAS Number | 105324-23-0 | ChemicalBook[1][2][3] |
| Molecular Formula | C3H8N2S | ChemicalBook[1][2][3] |
| Molecular Weight | 104.17 g/mol | ChemicalBook[1][2][3] |
| Predicted Boiling Point | 173.7±42.0 °C | ChemicalBook |
| Predicted Density | 1.19±0.1 g/cm3 | ChemicalBook |
| Predicted pKa | 11.17±0.70 | ChemicalBook |
Its hydrochloride salt, 2-Methylsulfanyl-acetamidine hydrochloride, is also commercially available under CAS number 105324-22-9.[4][5]
Synthesis Methodologies: A Proposed Pathway
While specific literature detailing the synthesis of 2-Methylsulfanyl-Acetamidine is scarce, established methods for the synthesis of acetamidine derivatives provide a strong foundation for a proposed synthetic route. The Pinner reaction is a classic and reliable method for preparing amidines from nitriles.
Proposed Synthesis via Pinner Reaction
This two-step process begins with the reaction of 2-(methylthio)acetonitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imino ether hydrochloride (Pinner salt), which is then treated with ammonia to yield the final acetamidine product.
Caption: Proposed workflow for the synthesis of 2-Methylsulfanyl-Acetamidine.
Step-by-Step Protocol:
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Pinner Salt Formation:
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Dissolve 2-(methylthio)acetonitrile in anhydrous ethanol at approximately 0°C.
-
Bubble anhydrous hydrogen chloride gas through the solution until saturation.
-
Allow the mixture to stand at a low temperature until the crystalline Pinner salt, ethyl 2-(methylthio)acetimidate hydrochloride, precipitates.
-
Isolate the crystals by filtration and wash with cold anhydrous ether.
-
-
Ammonolysis:
-
Suspend the isolated Pinner salt in anhydrous ethanol.
-
Add an excess of a solution of ammonia in ethanol.
-
Stir the mixture until the Pinner salt is fully consumed, which can be monitored by thin-layer chromatography.
-
Filter off the ammonium chloride byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude 2-Methylsulfanyl-Acetamidine. Further purification can be achieved by recrystallization or chromatography.
-
This method is analogous to the well-documented synthesis of acetamidine hydrochloride from acetonitrile.[6]
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 2-Methylsulfanyl-Acetamidine, namely the acetamidine and methylsulfanyl groups, are of significant interest in medicinal chemistry.
The Acetamidine Moiety as a Guanidine Bioisostere
Amidines are structurally similar to the guanidinium group found in arginine and are often used as bioisosteres in drug design.[7] This allows them to participate in similar hydrogen bonding and electrostatic interactions with biological targets. Acetamidine derivatives are precursors in the synthesis of various nitrogen-containing heterocycles, such as pyrimidines and imidazoles, which are core structures in many pharmaceuticals.[6][8] For instance, acetamidine hydrochloride is a key intermediate in the synthesis of Vitamin B1.[8]
The Role of the Methylsulfanyl Group
The methylsulfanyl group can significantly influence a molecule's physicochemical properties. The introduction of a methyl group can modulate a drug's lipophilicity, solubility, and conformation, often leading to improved biological activity and pharmacokinetic profiles.[9][10] The sulfur atom can also engage in specific interactions with biological targets and can be a site for metabolic oxidation, which can be strategically used in prodrug design. The selective oxidation of a methylsulfanyl group to a sulfoxide has been employed as a key step in the synthesis of influenza PB2 inhibitors.[11]
Inferred Therapeutic Potential
Given the properties of its functional groups, 2-Methylsulfanyl-Acetamidine could serve as a valuable building block for the synthesis of novel therapeutic agents. Its derivatives could potentially exhibit a range of biological activities, including:
-
Antimicrobial and Antiprotozoal Activity: The similarity of the amidine group to guanidine makes it a candidate for targeting enzymes and receptors in microorganisms.[7]
-
Enzyme Inhibition: The acetamidine moiety can interact with the active sites of various enzymes, making it a scaffold for the design of enzyme inhibitors.
-
Kinase Inhibition: Acetamide derivatives are known to act as kinase inhibitors, a crucial class of anticancer drugs.[12]
Challenges and Future Directions
The primary challenge in evaluating the potential of 2-Methylsulfanyl-Acetamidine is the lack of specific biological and pharmacological data. Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed, peer-reviewed synthesis and full spectroscopic characterization of 2-Methylsulfanyl-Acetamidine are needed to confirm its properties.
-
Biological Screening: The compound should be screened against a variety of biological targets, including kinases, proteases, and microbial strains, to identify any potential therapeutic activities.
-
Structural Biology: If any promising activity is identified, co-crystallization studies with its biological target would provide valuable insights into its mechanism of action and guide further drug development efforts.
Conclusion
2-Methylsulfanyl-Acetamidine is a chemical entity with untapped potential. While specific data is limited, a thorough analysis of its constituent functional groups and the established chemistry of related compounds suggests that it could be a valuable tool for researchers in drug discovery and organic synthesis. The proposed synthesis provides a logical starting point for its preparation, and the inferred biological activities offer intriguing avenues for future investigation. This guide serves as a foundational resource to stimulate further research into this promising molecule.
References
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Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A Synthesis of Acetamidines. The Journal of Organic Chemistry, 76(6), 1683–1691. [Link]
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Wikipedia contributors. (2023, September 26). Acetamidine hydrochloride. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
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American Chemical Society. (2025). Amidine synthesis from acetonitrile activated by rhenium selenide clusters. ACS Fall 2025. [Link]
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Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A Synthesis of Acetamidines. Journal of Organic Chemistry, 76(6), 1683-1691. [Link]
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Specialty Chemicals. (n.d.). Acetamidine Hydrochloride: A Versatile Building Block in Organic Synthesis. [Link]
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Al-Saffar, A. H., Al-Ward, S. M., & Al-Obaidi, A. S. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(3), 1-8. [Link]
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Li, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. [Link]
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Ali, A. R., et al. (2013). Novel Acetamidothiazole Derivatives: Synthesis and in Vitro Anticancer Evaluation. European Journal of Medicinal Chemistry, 69, 908-919. [Link]
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Chem-Impex. (n.d.). Acetamidine hydrochloride. [Link]
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Wang, S., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]
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Clark, M. P., et al. (2023). Discovery of Potent and Efficacious Influenza PB2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Ghasemi, M., & Ghasemi, A. (2018). Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. Journal of Drug Design and Medicinal Chemistry, 4(3), 29-34. [Link]
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Singh, G., & Singh, G. (2022). Methyl-Containing Pharmaceuticals: Methylation in Drug Design. ChemistrySelect, 7(32). [Link]
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